molecular formula C49H66N10O12 B14247803 H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH CAS No. 267423-25-6

H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH

Cat. No.: B14247803
CAS No.: 267423-25-6
M. Wt: 987.1 g/mol
InChI Key: RFHWGUFJUZWSSU-IVAUIPPSSA-N
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Description

The compound H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is a peptide composed of eight amino acids: tryptophan, lysine, isoleucine, tyrosine, serine, tyrosine, alanine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify amino acid side chains, particularly those of tryptophan and tyrosine.

    Reduction: Reduction reactions can break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

Peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

    Industry: Utilized in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides like H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH depends on their specific sequence and structure. Generally, they interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. For instance, they may bind to receptors on cell surfaces, triggering intracellular signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Trp-Lys-Ile-Tyr-Ser-Tyr-Ala-Gly-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. Its combination of amino acids can confer unique binding properties and stability, making it valuable for various research and therapeutic purposes.

Properties

CAS No.

267423-25-6

Molecular Formula

C49H66N10O12

Molecular Weight

987.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C49H66N10O12/c1-4-27(2)42(59-45(67)37(11-7-8-20-50)55-44(66)35(51)23-31-24-52-36-10-6-5-9-34(31)36)49(71)57-39(22-30-14-18-33(62)19-15-30)47(69)58-40(26-60)48(70)56-38(21-29-12-16-32(61)17-13-29)46(68)54-28(3)43(65)53-25-41(63)64/h5-6,9-10,12-19,24,27-28,35,37-40,42,52,60-62H,4,7-8,11,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,68)(H,55,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,63,64)/t27-,28-,35-,37-,38-,39-,40-,42-/m0/s1

InChI Key

RFHWGUFJUZWSSU-IVAUIPPSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)N

Origin of Product

United States

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